molecular formula C22H23N3O3 B11023391 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11023391
M. Wt: 377.4 g/mol
InChI Key: ZWLFXZVGJRSSCF-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation reactions using 2-methoxyethyl halides in the presence of a base.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Amidation Reaction: The final step involves the formation of the amide bond between the indole derivative and the pyrrolidine derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted indole derivatives with various alkyl or acyl groups.

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and inflammatory conditions.

    Biological Research: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.

    Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-hydroxyethyl)-1H-indol-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
  • N-[1-(2-ethoxyethyl)-1H-indol-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
  • N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxylate

Uniqueness

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to the presence of the 2-methoxyethyl group, which may confer specific pharmacokinetic properties, such as improved solubility or enhanced membrane permeability. Additionally, the combination of the indole and pyrrolidine moieties may result in unique biological activities compared to other similar compounds.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23N3O3/c1-28-13-12-24-11-10-18-19(8-5-9-20(18)24)23-22(27)16-14-21(26)25(15-16)17-6-3-2-4-7-17/h2-11,16H,12-15H2,1H3,(H,23,27)

InChI Key

ZWLFXZVGJRSSCF-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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